1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclopropane

Description

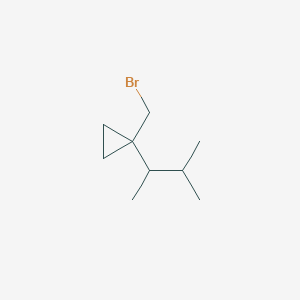

1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclopropane is a brominated cyclopropane derivative featuring a branched 3-methylbutan-2-yl substituent. Cyclopropanes are highly strained three-membered carbon rings, making them reactive intermediates in organic synthesis. The bromomethyl group (-CH₂Br) enhances electrophilicity, enabling nucleophilic substitution reactions, while the bulky 3-methylbutan-2-yl substituent (a pentyl branch) introduces steric effects that influence reactivity and stability .

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(3-methylbutan-2-yl)cyclopropane |

InChI |

InChI=1S/C9H17Br/c1-7(2)8(3)9(6-10)4-5-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

LIUBQNKPZCSYPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C1(CC1)CBr |

Origin of Product |

United States |

Biological Activity

1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclopropane is a cyclopropane derivative that has garnered interest due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, which could lead to significant pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 195.11 g/mol. The compound features a bromomethyl group attached to a cyclopropane ring, which may influence its reactivity and interactions with biological molecules.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Receptor Interaction : Given its structural properties, it may interact with various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Recent research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Derivative A | 62.5 | E. coli |

| Similar Derivative B | 78.12 | E. faecalis |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may possess antiproliferative properties:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound could be further explored for its potential use in cancer therapy.

Case Studies and Research Findings

A notable study investigated the structural modifications around the cyclopropane core to enhance biological activity. The results demonstrated that slight alterations in the substituents led to significant changes in both potency and selectivity against specific biological targets.

In Vivo Studies

In vivo experiments using animal models have shown promise for the compound's therapeutic applications. For instance, oral administration in mice resulted in measurable pharmacokinetic profiles and tolerability assessments, indicating potential for further development into therapeutic agents.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Observations :

Nucleophilic Substitution

- Cyclopropylmethyl bromide (C₄H₇Br) is widely used in pharmaceutical synthesis due to its ability to act as an alkylating agent .

- 1,1-Bis(bromomethyl)cyclopropane (C₅H₈Br₂) undergoes double substitution reactions, enabling the construction of bicyclic frameworks .

- The target compound’s branched substituent may hinder nucleophilic attack at the bromomethyl carbon, favoring elimination pathways under strong base conditions .

Stability and Strain

- Cyclopropane rings are inherently strained (~27 kcal/mol), but bulky substituents like 3-methylbutan-2-yl may partially alleviate strain by redistributing electron density .

- Trifluoromethyl-substituted cyclopropanes exhibit enhanced stability in acidic environments due to the electron-withdrawing effect of fluorine .

Pharmacological and Industrial Relevance

- Cyclopropylmethyl bromide is a key intermediate in drug synthesis, e.g., for antiviral or anticancer agents .

- 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is valuable in agrochemical research, leveraging fluorine’s metabolic resistance .

- The target compound’s branched structure could optimize pharmacokinetic properties in drug candidates by modulating lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.